4-aminobenzoate;benzyl-dimethyl-octadecylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminobenzoate;benzyl-dimethyl-octadecylazanium is a chemical compound with the CAS number 69112-87-4 . This compound is known for its unique structure, which includes a benzyl group, a dimethyl group, and an octadecyl group attached to an azanium ion. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium typically involves a multi-step process. The starting materials often include 4-aminobenzoic acid and benzyl-dimethyl-octadecylamine. The synthetic route generally involves the following steps :
Esterification: The reaction of the resulting compound with 4-aminobenzoic acid to form the ester.
Alkylation: Further alkylation to introduce the dimethyl groups.
These reactions are carried out under mild conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-aminobenzoate;benzyl-dimethyl-octadecylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-aminobenzoate;benzyl-dimethyl-octadecylazanium has a wide range of applications in scientific research :
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and cytotoxic properties.
Medicine: Research has explored its use as a local anesthetic and its potential in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium involves its interaction with specific molecular targets and pathways . For instance, in its role as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
4-aminobenzoate;benzyl-dimethyl-octadecylazanium can be compared to other similar compounds such as ethyl 4-(dimethylamino)benzoate . While both compounds share a similar core structure, this compound is unique due to the presence of the octadecyl group, which imparts different physical and chemical properties. Other similar compounds include:
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator and in dental materials.
Benzocaine: Commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure.
These comparisons highlight the unique aspects of this compound, particularly its longer alkyl chain, which can influence its solubility and interaction with biological membranes.
Properties
CAS No. |
69112-87-4 |
---|---|
Molecular Formula |
C34H56N2O2 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
4-aminobenzoate;benzyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C27H50N.C7H7NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;8-6-3-1-5(2-4-6)7(9)10/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1-4H,8H2,(H,9,10)/q+1;/p-1 |
InChI Key |
GKBFSMWFJMWBTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.